3-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine
CAS No.: 891109-64-1
Cat. No.: VC6741497
Molecular Formula: C17H11ClFN5S
Molecular Weight: 371.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891109-64-1 |
|---|---|
| Molecular Formula | C17H11ClFN5S |
| Molecular Weight | 371.82 |
| IUPAC Name | 3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C17H11ClFN5S/c18-13-4-1-5-14(19)12(13)10-25-17-22-21-16-7-6-15(23-24(16)17)11-3-2-8-20-9-11/h1-9H,10H2 |
| Standard InChI Key | NUPYODVDVCAVSV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)F |
Introduction
Structural and Molecular Details
Molecular Formula: C16H10ClFN4S
Molecular Weight: Approximately 344.8 g/mol
IUPAC Name: 3-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}- triazolo[4,3-b]pyridazin-6-yl)pyridine
This compound features a triazolopyridazine core substituted with a pyridine ring and a sulfanyl group bonded to a chlorofluorobenzyl moiety. The presence of halogen atoms (chlorine and fluorine) contributes to its unique physicochemical properties.
Synthesis Pathways
The synthesis of this compound involves multistep reactions starting from triazolopyridazine derivatives:
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Formation of the Triazolopyridazine Core:
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The triazolopyridazine scaffold is synthesized via cyclization reactions involving hydrazine derivatives and pyridazine precursors.
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Introduction of the Sulfanyl Group:
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A nucleophilic substitution reaction introduces the sulfanyl group using a chlorofluorobenzyl halide as the electrophile.
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Pyridine Substitution:
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The final step involves coupling the pyridine ring at position 6 of the triazolopyridazine core using catalytic methods.
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These steps require controlled reaction conditions to ensure regioselectivity and high yields.
Pharmacological Potential
Compounds containing the triazolo[4,3-b]pyridazine framework exhibit diverse biological activities:
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Antimalarial Activity: Similar derivatives have shown efficacy against Plasmodium falciparum with IC50 values in the micromolar range .
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Antifungal Properties: Triazole-based compounds are known for their activity against Candida albicans and other fungal strains .
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Anti-inflammatory Effects: Triazolopyridazines have been reported to inhibit pro-inflammatory mediators.
Mechanism of Action
The compound likely interacts with biological targets such as enzymes or receptors through hydrogen bonding (via nitrogen atoms in the triazole ring) and hydrophobic interactions (via aromatic rings).
Comparison with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| 3-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-...) | ~344.8 | Antimalarial, antifungal |
| 3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5... | ~478.8 | Broader spectrum antifungal |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo... | ~400 | Anti-leishmanial |
Limitations and Future Research
While promising, this compound requires further evaluation:
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Toxicity Studies:
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Halogenated compounds may exhibit cytotoxicity; hence, toxicity profiling is essential.
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Optimization for Solubility:
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Modifications to improve aqueous solubility could enhance its pharmacokinetic profile.
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Target Validation:
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Molecular docking studies can identify specific enzyme or receptor targets for therapeutic applications.
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